6H-Thiazolo[5,4-h][1,4]benzothiazine
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Overview
Description
6H-Thiazolo[5,4-h][1,4]benzothiazine is a heterocyclic compound with the molecular formula C9H6N2S2. It is characterized by a fused ring system containing both nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Thiazolo[5,4-h][1,4]benzothiazine typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction proceeds via the formation of an enaminoketone intermediate, which then undergoes intramolecular cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as copper(I) iodide, to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6H-Thiazolo[5,4-h][1,4]benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions typically result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
6H-Thiazolo[5,4-h][1,4]benzothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6H-Thiazolo[5,4-h][1,4]benzothiazine involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzothiazine: Similar in structure but lacks the fused thiazole ring.
Phenothiazine: Contains a similar tricyclic structure but with different substituents and properties.
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with a fused thiazole ring but different nitrogen positioning.
Uniqueness
6H-Thiazolo[5,4-h][1,4]benzothiazine is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in its structure.
Properties
CAS No. |
234-02-6 |
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Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
6H-[1,3]thiazolo[5,4-h][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-8(11-5-13-7)9-6(1)10-3-4-12-9/h1-5,10H |
InChI Key |
IRESRXHKLWSPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1NC=CS3)N=CS2 |
Origin of Product |
United States |
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